![molecular formula C13H35AsN2O2Si2 B14389992 Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite CAS No. 89865-05-4](/img/structure/B14389992.png)
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite is an organosilicon compound characterized by the presence of both silicon and arsenic atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the arsonite group. The general reaction conditions include:
Temperature: Moderate to high temperatures are often required.
Solvents: Nonpolar organic solvents are commonly used due to the lipophilic nature of the compound.
Catalysts: Specific catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as distillation or sublimation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organosilicon derivatives.
Applications De Recherche Scientifique
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. The presence of the arsonite group allows it to interact with cellular components, potentially leading to therapeutic effects in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar structural features but lacking the arsonite group.
Trimethylsilyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Hexamethyldisilazane: A related compound used in organic synthesis and as a protective agent for functional groups.
Uniqueness
Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite is unique due to the presence of both silicon and arsenic atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89865-05-4 |
|---|---|
Formule moléculaire |
C13H35AsN2O2Si2 |
Poids moléculaire |
382.52 g/mol |
Nom IUPAC |
N-methyl-2-[methyl-[2-[methyl(trimethylsilyl)amino]ethoxy]arsanyl]oxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C13H35AsN2O2Si2/c1-14(17-12-10-15(2)19(4,5)6)18-13-11-16(3)20(7,8)9/h10-13H2,1-9H3 |
Clé InChI |
NFOKTWPPBRRWLH-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO[As](C)OCCN(C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


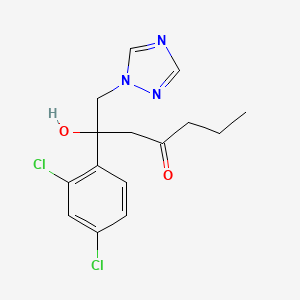
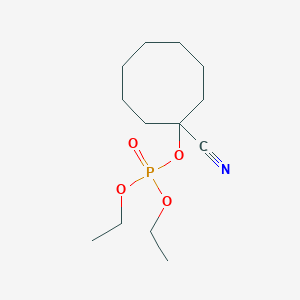
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
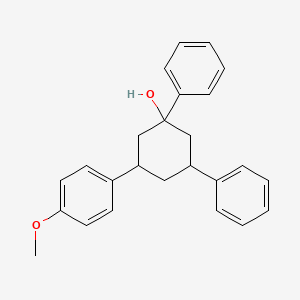
![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
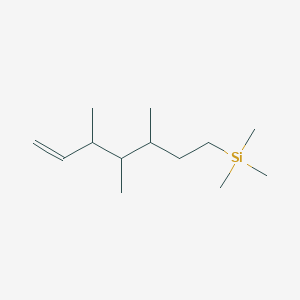

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
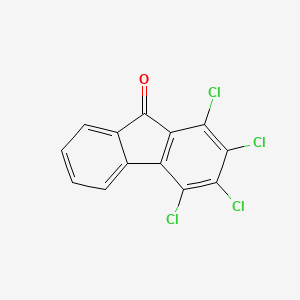
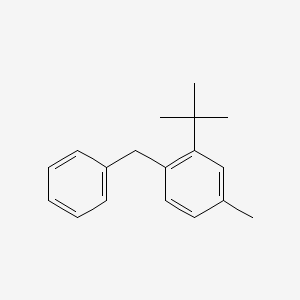
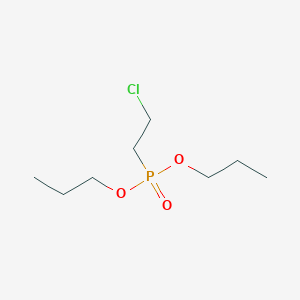

![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

